N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
N-(2-Methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a tetrazole ring and two methoxyphenyl groups. The tetrazole moiety, a nitrogen-rich heterocycle, is linked via a sulfanyl group to the propanamide chain, while the amide nitrogen is bonded to a 2-methoxyphenyl group. While explicit synthesis details are unavailable in the provided evidence, analogous compounds (e.g., benzimidazole derivatives) have been synthesized via multi-step organic reactions, including condensation and cyclization processes . The compound’s anti-parasitic activity against Leishmania species highlights its therapeutic relevance, especially given emerging drug resistance in parasitic diseases .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12(17(24)19-13-8-4-6-10-15(13)25-2)27-18-20-21-22-23(18)14-9-5-7-11-16(14)26-3/h4-12H,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEFESCJQUAMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)SC2=NN=NN2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methoxyphenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with 2-methoxyphenylthiol to form the thioether linkage.
Amide Formation: Finally, the thioether compound is reacted with 2-bromo-2-methylpropionyl chloride in the presence of a base to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the tetrazole ring, in particular, is of interest due to its known biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of methoxyphenyl and tetrazole groups suggests it may interact with biological targets in unique ways, potentially leading to new drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide exerts its effects would depend on its specific application. Generally, the methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the tetrazole ring could form hydrogen bonds or coordinate with metal ions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide and its analogs are critical for understanding SAR (Structure-Activity Relationships). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Chain Length: The acetamide analog’s shorter chain (vs. propanamide) may restrict conformational flexibility, impacting target binding .
Bioactivity: The target compound’s anti-Leishmania activity is notable, but the biphenyl-tetrazole derivative (C₃₃H₃₈N₆O₅) lacks reported biological data despite its higher molecular weight and synthetic accessibility .
Physicochemical Properties :
- The ethyl/methylphenyl analog (C₁₉H₂₁N₅O) has fewer H-bond acceptors (4 vs. ~6 in the target), likely reducing solubility and bioavailability .
- The chloro-substituted compound’s higher lipophilicity (Cl atom) may improve membrane penetration but could increase toxicity risks .
Synthetic Feasibility :
- The biphenyl-tetrazole compound’s 69% yield suggests efficient synthesis, whereas the target compound’s multi-step synthesis (inferred from analogs) may pose scalability challenges .
Biological Activity
N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The tetrazole moiety is often synthesized through cyclization reactions involving azides and other nitrogen-containing compounds. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds featuring the tetrazole structure. For instance, similar compounds have demonstrated significant activity against various pathogens, including Leishmania species. Specifically, derivatives like N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine have shown IC50 values in the micromolar range against L. mexicana, indicating that modifications in the tetrazole structure can enhance biological activity against parasites .
The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to apoptosis in target cells. Ultrastructural studies have shown that treated parasites exhibit significant morphological changes such as membrane blebbing and mitochondrial disorganization, which are indicative of apoptotic processes .
Case Studies
- Leishmanicidal Activity : In a study evaluating the leishmanicidal activity of related compounds, it was found that certain derivatives reduced parasite loads significantly in vivo models. For example, a compound with similar structural features reduced the parasite load by 71% in experimental models of cutaneous leishmaniasis .
- Antimalarial Activity : While specific data on this compound’s antimalarial activity is limited, related compounds have shown modest activity against malaria parasites, suggesting potential for further exploration in this area .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the aromatic rings and the tetrazole moiety. A detailed SAR analysis can reveal which modifications enhance potency and selectivity against specific pathogens.
| Compound | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound 8 | N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | 3.21 (promastigote) | L. mexicana |
| N/A | N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazine] | Modest | Antimalarial |
| N/A | Similar tetrazole derivatives | Varies | Various pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
